![molecular formula C13H22ClNO2 B14378201 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride CAS No. 88698-30-0](/img/structure/B14378201.png)
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a tert-butylamino group, and a methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable precursor, such as 2,2-dimethylethylenimine, followed by further functionalization to introduce the methoxyethyl and phenol groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation or inhibition of certain enzymes and receptors, resulting in changes in cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol: A bronchodilator with a similar structure, used to treat asthma.
Terbutaline: Another bronchodilator with a tert-butylamino group, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
88698-30-0 |
|---|---|
Fórmula molecular |
C13H22ClNO2 |
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
3-[2-(tert-butylamino)-1-methoxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)14-9-12(16-4)10-6-5-7-11(15)8-10;/h5-8,12,14-15H,9H2,1-4H3;1H |
Clave InChI |
HBCIMNIPUVMVOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=CC=C1)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


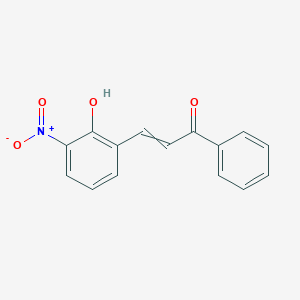
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
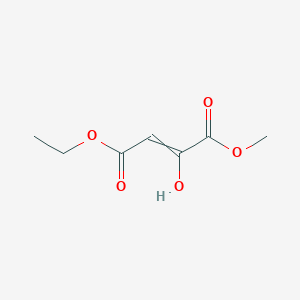
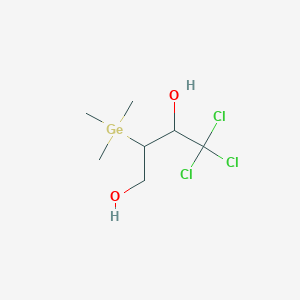
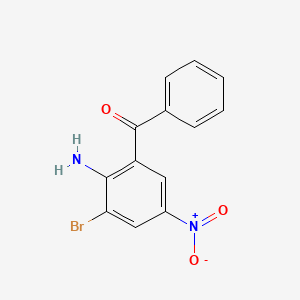
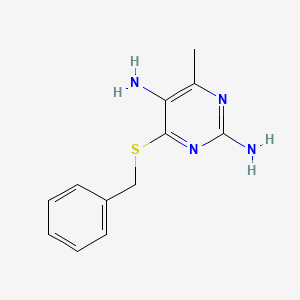

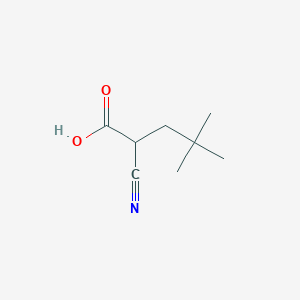

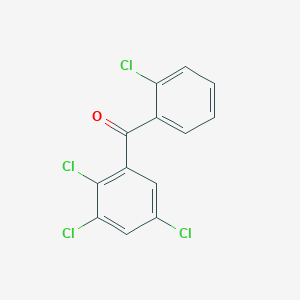
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
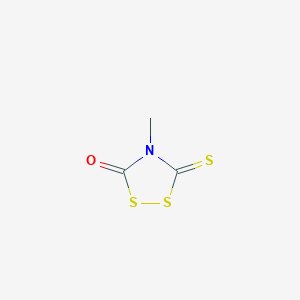
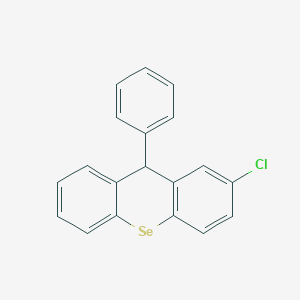
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
